molecular formula C20H22N4O B11221355 N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Cat. No.: B11221355
M. Wt: 334.4 g/mol
InChI Key: INYGFPXAOVWTIC-UHFFFAOYSA-N
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Description

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a complex organic compound that belongs to the class of carbazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,3,4,9-tetrahydro-1H-carbazole with an appropriate indazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
  • N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide
  • 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Uniqueness

What sets N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide apart is its unique structural features and the specific biological activities it exhibits. Its combination of carbazole and indazole moieties provides a distinct set of chemical and biological properties that make it valuable for various applications .

Properties

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

InChI

InChI=1S/C20H22N4O/c25-20(19-14-7-2-4-10-16(14)23-24-19)22-17-11-5-8-13-12-6-1-3-9-15(12)21-18(13)17/h1,3,6,9,17,21H,2,4-5,7-8,10-11H2,(H,22,25)(H,23,24)

InChI Key

INYGFPXAOVWTIC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(=O)NC3CCCC4=C3NC5=CC=CC=C45

Origin of Product

United States

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